

Application Note: Synthesis of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol[1]

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Compound of Interest

Compound Name: (2-(2-Chloroethoxy)-5-nitrophenyl)methanol

CAS No.: 937273-30-8

Cat. No.: B11927281

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Abstract & Strategic Overview

This technical guide details the synthesis of **(2-(2-Chloroethoxy)-5-nitrophenyl)methanol**, a critical intermediate often employed as a linker in medicinal chemistry or a precursor for heterocycle formation (e.g., benzoxazepines).

The synthesis strategy prioritizes regioselectivity and operational safety. Direct alkylation of 2-hydroxy-5-nitrobenzyl alcohol carries the risk of competitive alkylation at the benzylic hydroxyl group. Therefore, this protocol utilizes a Stepwise Functionalization Route: first establishing the ether linkage on the phenolic oxygen of 2-hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde), followed by the chemoselective reduction of the aldehyde to the benzyl alcohol.

Key Advantages of this Route:

- **High Regioselectivity:** The phenolic pKa (~7) vs. benzylic alcohol pKa (~16) difference is best exploited before the reduction step to avoid side reactions.
- **Purification Efficiency:** The intermediate aldehyde crystallizes readily, allowing for purification without chromatography in many cases.
- **Scalability:** The reagents (

, DMF) are inexpensive and amenable to gram-to-kilogram scale-up.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the ether linkage and the benzylic alcohol, tracing back to commercially available 5-nitrosalicylaldehyde.

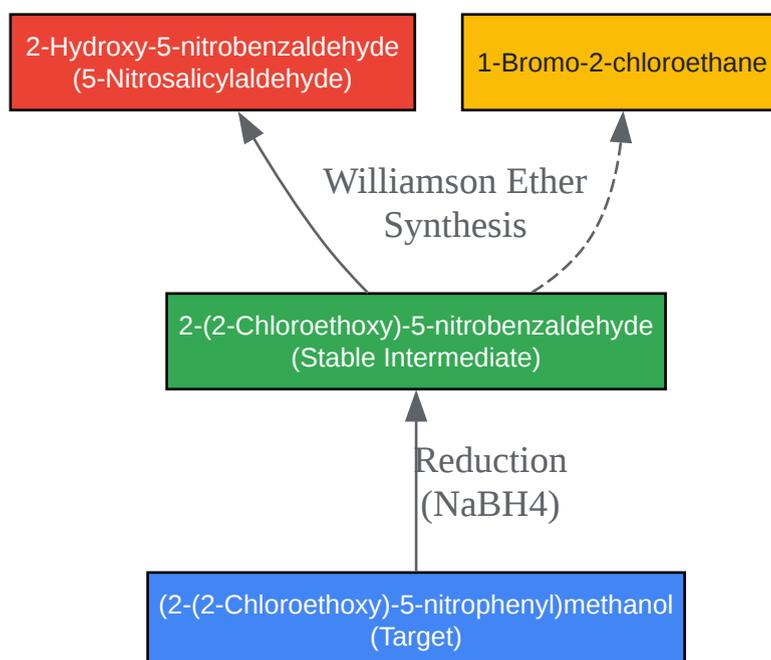


Figure 1: Retrosynthetic disconnection strategy.

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Experimental Protocol

Phase 1: O-Alkylation (Ether Synthesis)

Objective: Synthesis of 2-(2-Chloroethoxy)-5-nitrobenzaldehyde.^[1] Reaction Type: Williamson Ether Synthesis (

).

Reagents & Stoichiometry

Reagent	MW (g/mol)	Equiv.	Role
2-Hydroxy-5-nitrobenzaldehyde	167.12	1.0	Substrate
1-Bromo-2-chloroethane	143.41	1.5	Alkylating Agent
Potassium Carbonate ()	138.21	2.0	Base
Potassium Iodide ()	166.00	0.1	Catalyst (Finkelstein)
DMF (Anhydrous)	-	-	Solvent (0.5 M)

Detailed Procedure

- Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen ().
- Dissolution: Charge the flask with 2-Hydroxy-5-nitrobenzaldehyde (10.0 g, 59.8 mmol) and anhydrous DMF (120 mL). Stir until fully dissolved.
- Deprotonation: Add (16.5 g, 119.6 mmol) in a single portion. The solution will turn bright yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
- Addition: Add 1-Bromo-2-chloroethane (7.5 mL, 89.7 mmol) and catalytic KI (1.0 g).
 - Note: 1-Bromo-2-chloroethane is volatile and toxic. Handle in a fume hood.
- Reaction: Heat the mixture to 60–70°C for 6–12 hours.
 - Monitor: Check TLC (30% EtOAc/Hexane). The starting phenol (

, stains yellow) should disappear; the product (

) will appear.

- Workup:
 - Cool the reaction to RT.
 - Pour the mixture slowly into Ice-Water (600 mL) with vigorous stirring. The product should precipitate as a pale yellow solid.
 - Stir for 30 minutes to ensure full precipitation.
 - Filter the solid using a Büchner funnel.^{[2][3][4]} Wash the cake with water (mL) to remove residual DMF.
- Purification: Recrystallize from hot Ethanol or Ethanol/Water if necessary.
 - Expected Yield: 85–95%.
 - Appearance: Pale yellow crystalline solid.

Phase 2: Chemoselective Reduction

Objective: Synthesis of **(2-(2-Chloroethoxy)-5-nitrophenyl)methanol**. Reaction Type: Nucleophilic Addition (Hydride Reduction).

Reagents & Stoichiometry

Reagent	MW (g/mol)	Equiv.	Role
Intermediate Aldehyde	229.62	1.0	Substrate
Sodium Borohydride ()	37.83	0.6	Reducing Agent
THF	-	-	Solvent
Methanol	-	-	Co-Solvent

Detailed Procedure

- Setup: Prepare a 250 mL RBF with a stir bar.
- Dissolution: Dissolve 2-(2-Chloroethoxy)-5-nitrobenzaldehyde (10.0 g, 43.5 mmol) in THF (100 mL) and Methanol (20 mL). Cool the solution to 0°C (ice bath).
- Reduction: Add

(0.99 g, 26.1 mmol) portion-wise over 10 minutes.
 - Caution: Gas evolution () will occur. Ensure proper venting.
- Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.
 - Monitor: TLC (50% EtOAc/Hexane). The aldehyde spot will disappear; the alcohol spot is more polar (lower).
- Quench: Cool back to 0°C. Slowly add Saturated solution (50 mL) to quench excess borohydride.
- Extraction:
 - Evaporate the bulk of the THF/MeOH under reduced pressure.
 - Dilute the residue with water (50 mL) and extract with Ethyl Acetate (mL).
- Drying & Isolation:
 - Wash combined organics with Brine (50 mL).^[4]
 - Dry over anhydrous

[5] Filter and concentrate in vacuo.

- Purification: The crude product is often pure enough (>95%). If required, purify via flash chromatography (Silica gel, Gradient: 0

5% MeOH in DCM).

Operational Workflow Diagram

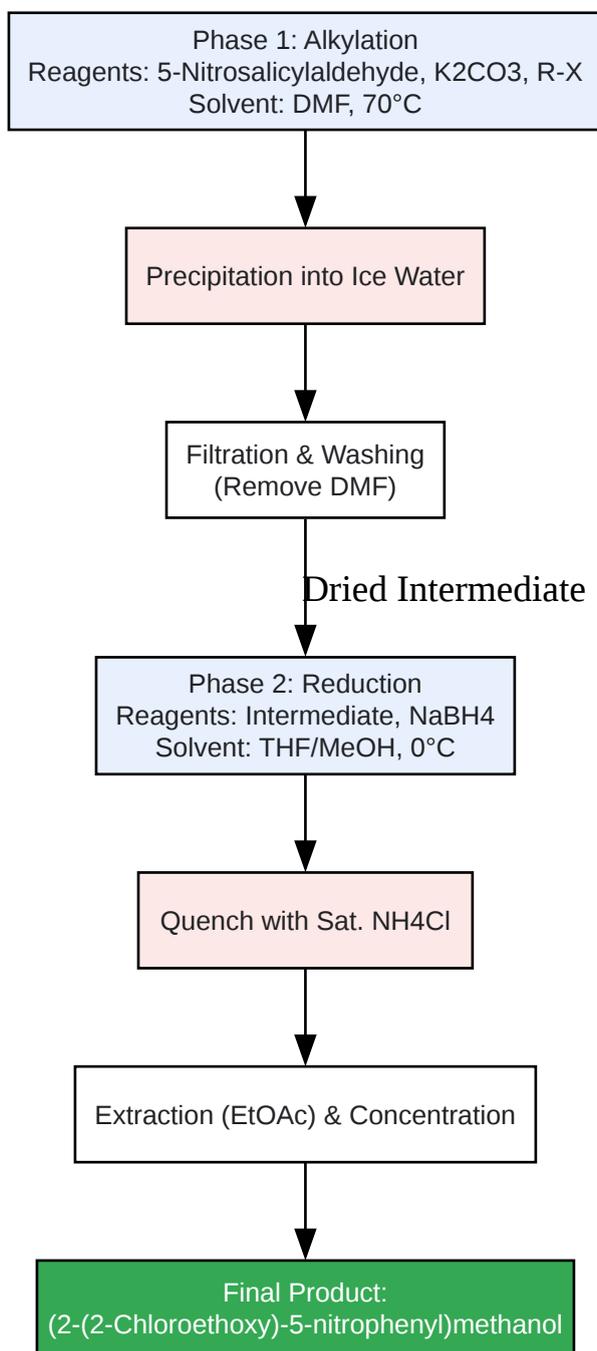


Figure 2: Step-by-step operational workflow.

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Quality Control & Analytical Expectations

Nuclear Magnetic Resonance (NMR)

- H NMR (400 MHz,

):

- 8.3–8.1 ppm (m, 2H, Ar-H3/H5, meta to ether, ortho to nitro).
- 6.9 ppm (d, 1H, Ar-H6, ortho to ether).
- 4.7–4.8 ppm (s or d, 2H,).
- 4.3 ppm (t, 2H,).
- 3.9 ppm (t, 2H,).
- 2.0–2.5 ppm (br s, 1H, , exchangeable).
- Key Diagnostic: Disappearance of the aldehyde singlet (ppm) and appearance of the benzylic methylene (ppm).

Safety & Handling

- Nitro Compounds: Potential energetic properties. Do not heat the residue to dryness at high temperatures (>100°C).
- Alkylating Agents: 1-Bromo-2-chloroethane is a potential carcinogen and skin irritant. Double-glove and use a fume hood.
- Waste Disposal: Aqueous waste from Phase 1 contains DMF and halides; dispose of as halogenated organic waste.

References

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